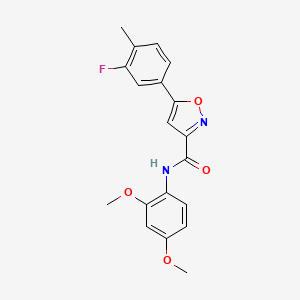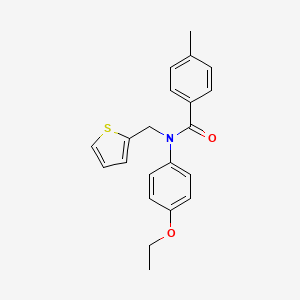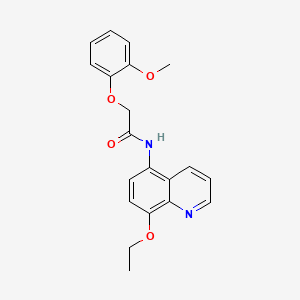![molecular formula C19H22N2O3S2 B11336220 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336220.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core, a thiolane ring, and a sulfanyl group attached to a methylphenyl moiety
Méthodes De Préparation
The synthesis of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps. The general synthetic route includes the following steps:
Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the thiolane ring: This step involves the formation of the thiolane ring through cyclization reactions.
Attachment of the sulfanyl group: The sulfanyl group is introduced through nucleophilic substitution reactions using appropriate reagents.
Final assembly: The final compound is assembled through a series of coupling reactions to attach the methylphenyl moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines).
Applications De Recherche Scientifique
3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE include:
2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole: This compound shares a similar sulfanyl group but has a different core structure.
3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole: This compound has a similar sulfanyl group but a different heterocyclic core.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has a similar aromatic substitution pattern but a different overall structure.
The uniqueness of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H22N2O3S2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-13-5-7-14(8-6-13)11-25-18-16-3-2-4-17(16)21(19(22)20-18)15-9-10-26(23,24)12-15/h5-8,15H,2-4,9-12H2,1H3 |
Clé InChI |
MPIUYSBIPKDDCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11336143.png)
![6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11336149.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11336166.png)
![10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11336168.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336171.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336174.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336181.png)

![3-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336197.png)
![N-(4-ethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336199.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B11336203.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11336207.png)
